Ethyl 5-amino-4,6-dihydroxynicotinate
Overview
Description
Ethyl 5-amino-4,6-dihydroxynicotinate, commonly known as EDN, is a compound derived from nicotinic acid and is used in scientific research. It is a precursor to nicotinamide adenine dinucleotide (NAD), an important coenzyme involved in many metabolic processes in the body. EDN is also used in laboratory experiments to study the effects of NAD and its derivatives on biochemical pathways and physiological processes.
Scientific Research Applications
Synthesis and Anticancer Potential
Research has demonstrated the synthesis of various compounds related to Ethyl 5-amino-4,6-dihydroxynicotinate, exploring their potential as anticancer agents. For instance, derivatives have been synthesized with potential anticancer properties, evaluated against a range of cancer cell lines, suggesting their role in the development of new therapeutic agents (Temple et al., 1983). Similarly, compounds like pyranopyrazoles have been synthesized using related catalytic methods, highlighting the diverse synthetic applications of nicotinic acid derivatives (Zolfigol et al., 2013).
Corrosion Inhibition
Ethyl 5-amino-4,6-dihydroxynicotinate derivatives have also been studied for their corrosion inhibition properties. For example, pyranopyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, useful in industrial applications, showing high efficiency and providing insights into the development of environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Development of New Compounds
The chemical versatility of Ethyl 5-amino-4,6-dihydroxynicotinate allows for the synthesis of various novel compounds with potential industrial and pharmacological applications. Studies have focused on synthesizing new derivatives with specific properties, such as antimicrobial activity or unique structural characteristics, which can be leveraged in different scientific fields (Gad-Elkareem & El-Adasy, 2010).
properties
IUPAC Name |
ethyl 5-amino-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVERFBPLXIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142163 | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4,6-dihydroxynicotinate | |
CAS RN |
1820639-56-2 | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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